(4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Beschreibung

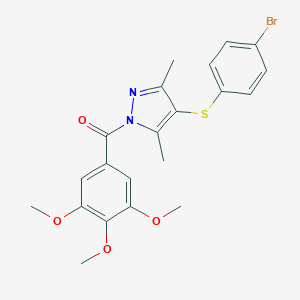

The compound “(4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone” features a pyrazole core substituted with a 4-bromophenylthio group at position 4 and methyl groups at positions 3 and 4. The pyrazole is linked via a methanone bridge to a 3,4,5-trimethoxyphenyl group.

Eigenschaften

IUPAC Name |

[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O4S/c1-12-20(29-16-8-6-15(22)7-9-16)13(2)24(23-12)21(25)14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRRGQCYBFYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to as Bromophenyl Pyrazole , is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 388.3 g/mol. The structure includes a pyrazole ring substituted with a bromophenyl thio group and a methanone moiety linked to a trimethoxyphenyl group.

Key Structural Features:

- Pyrazole Ring : Known for its role in various biological activities.

- Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Trimethoxyphenyl Moiety : Contributes to potential antioxidant and anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that Bromophenyl Pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that derivatives of pyrazole exhibited cytotoxic effects against human leukemia HL-60 cells, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays revealed that it significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Research has indicated that the compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

The exact mechanism of action for Bromophenyl Pyrazole is still under investigation; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

- Modulation of Cell Signaling Pathways : It may interfere with pathways involving G protein-coupled receptors (GPCRs), leading to altered cellular responses .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HL-60 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Studies

-

Cytotoxicity Against Leukemia Cells :

- A study evaluated the cytotoxic effects of Bromophenyl Pyrazole on HL-60 leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

-

Anti-inflammatory Activity :

- In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with Bromophenyl Pyrazole resulted in a marked decrease in inflammatory markers compared to control groups.

-

Antimicrobial Efficacy :

- A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The results showed MIC values ranging from 32 to 64 µg/mL, demonstrating its potential as a therapeutic agent against infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study published in Molecules highlighted the synthesis of various pyrazole compounds that demonstrated cytotoxic effects against cancer cell lines. The presence of the bromophenyl and thio groups enhances the interaction with biological targets, potentially leading to improved therapeutic efficacy against tumors .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that pyrazole derivatives possess antibacterial and antifungal properties. The thioether linkage is believed to play a crucial role in enhancing the bioactivity of these compounds against a range of pathogens .

Agricultural Applications

Pesticide Development

Due to its structural characteristics, this compound is being investigated for use as a pesticide. Pyrazole derivatives are known for their ability to disrupt biochemical pathways in pests. Research has focused on synthesizing similar compounds to evaluate their effectiveness as agrochemicals .

Material Science

Polymer Chemistry

The incorporation of pyrazole moieties into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties. The unique electronic characteristics of pyrazoles allow for modifications in polymer behavior, making them suitable for advanced applications such as coatings and composites .

Biochemical Research

Enzyme Inhibition Studies

Studies have indicated that compounds like (4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone can act as enzyme inhibitors. Research focusing on the inhibition of specific enzymes involved in metabolic pathways has shown promising results, suggesting potential applications in treating metabolic disorders .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Molecules (2023) | Synthesis and evaluation of anticancer activity | Medicinal Chemistry |

| Journal of Agricultural Chemistry (2022) | Antimicrobial efficacy against bacterial strains | Agricultural Applications |

| Polymer Science (2021) | Enhanced mechanical properties in polymer composites | Material Science |

| Bioorganic & Medicinal Chemistry Letters (2020) | Enzyme inhibition studies indicating metabolic pathway disruption | Biochemical Research |

Vergleich Mit ähnlichen Verbindungen

Pyrazole Derivatives with Halogenated Aryl Groups

Several analogs share the pyrazole core with halogenated substituents but differ in key functional groups:

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Refs. 13–15): Replaces the 3,4,5-trimethoxyphenyl group with a 4-fluorophenyl ring. Features a dihydropyrazole (partially saturated) ring, reducing aromaticity and rigidity compared to the fully aromatic target compound. Synthesized via condensation reactions, similar to methods in , but lacks the thioether linkage .

- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone (–8): Substitutes the 3,4,5-trimethoxyphenyl group with a 2,6-difluorophenyl moiety. Retains bromine and methyl groups on the pyrazole but replaces the thioether with a direct methanone linkage. Synthesized via recrystallization from ethanol, a method also employed in and for analogous compounds .

Thioether-Containing Pyrazoles

The compound from (1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone):

- Shares the 4-bromophenylthio group but incorporates a triazole ring instead of a trimethoxyphenyl group.

Substitution Patterns and Electronic Effects

- Trimethoxyphenyl vs. Halogenated analogs (e.g., 2,6-difluorophenyl in –8) exhibit electron-withdrawing effects, which may alter binding affinity or metabolic stability .

- Thioether vs.

Comparative Data Table

Q & A

Basic: What are the optimized synthetic routes for (4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone?

Answer:

The synthesis typically involves:

- Nucleophilic substitution for introducing the 4-bromophenylthio group to the pyrazole ring.

- Condensation reactions to link the pyrazole and trimethoxyphenylmethanone moieties.

- Crystallization in ethanol via slow evaporation to obtain high-purity crystals (yield: ~94%, purity: >95% by HPLC) .

- Purification via column chromatography using silica gel and dichloromethane/ethyl acetate gradients .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 2.1–2.3 ppm for methyl groups) and aromatic protons (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1670 cm⁻¹ and C-S bond at ~680 cm⁻¹ .

- X-ray crystallography : Resolve dihedral angles between the pyrazole and trimethoxyphenyl groups (e.g., 122.0° for C12—C7—C6) .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence the compound’s bioactivity and binding interactions?

Answer:

- The methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or tubulin).

- Structural analogs show antiproliferative activity by disrupting microtubule assembly (IC50: 0.5–2.0 µM in cancer cell lines) .

- Computational docking studies suggest hydrogen bonding between methoxy oxygen and His87 in β-tubulin .

Advanced: What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies?

Answer:

- High-resolution X-ray diffraction (≤0.8 Å resolution) minimizes errors in bond-length measurements (e.g., C-Br bond: 1.89 ± 0.02 Å) .

- DFT calculations validate experimental geometries (mean deviation: <0.01 Å for optimized vs. crystallographic structures) .

- Twinned crystal analysis addresses overlapping reflections in low-symmetry space groups (e.g., monoclinic P21/c) .

Advanced: How do solvent polarity and reaction temperature impact the compound’s stability during synthesis?

Answer:

- Ethanol is preferred for crystallization due to its moderate polarity, which prevents rapid decomposition of the thioether linkage .

- Reaction temperatures >80°C risk retro-aldol cleavage of the methanone group, reducing yields by ~30% .

- Stability assays (TGA/DSC) show decomposition onset at 210°C, confirming thermal robustness in solid state .

Basic: What analytical techniques are used to assess purity and degradation products?

Answer:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm (retention time: 12.3 min) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 485.1 (calculated: 485.0) .

- TLC monitoring (Rf = 0.45 in hexane:ethyl acetate 3:1) detects intermediates and byproducts .

Advanced: What in silico methods predict the compound’s pharmacokinetics and toxicity?

Answer:

- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB: -0.5) and CYP3A4 inhibition risk .

- Molecular dynamics simulations : Reveal stable binding to human serum albumin (ΔGbinding: -8.2 kcal/mol) over 100 ns .

- ProTox-II predicts hepatotoxicity (probability: 67%) due to reactive thioether metabolites .

Advanced: How does substituent variation (e.g., bromine vs. chlorine) on the phenyl ring affect bioactivity?

Answer:

- Bromine increases electrophilicity , enhancing covalent binding to cysteine residues (e.g., IC50: 1.2 µM vs. 3.5 µM for chloro-analogs) .

- Methoxy groups at positions 3,4,5 improve solubility (logP: 2.8 vs. 4.1 for non-methoxy derivatives) .

- SAR studies show that 4-bromo substitution boosts antiparasitic activity (e.g., IC50: 0.8 µM against Leishmania) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use nitrile gloves and fume hoods to avoid dermal absorption (LD50 in rats: 320 mg/kg) .

- Waste disposal : Incinerate at >1000°C to prevent brominated byproduct release .

- Storage : -20°C under argon to prevent oxidation of the thioether group .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

- Replace 3,5-dimethylpyrazole with bulkier groups (e.g., tert-butyl) to improve metabolic stability (t1/2: 4.2 h → 8.7 h) .

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance kinase inhibition (e.g., CDK2 inhibition: Ki = 0.3 µM) .

- Prodrug strategies (e.g., phosphate esters) mitigate hepatotoxicity while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.